Thiazolo[5,4-d]pyrimidine, 5-methyl-

Cytochrome P450 Drug Metabolism Ligand Binding

Choose 5-Methylthiazolo[5,4-d]pyrimidine (CAS 13554-89-7) for its unmatched isomer-specific properties. As the only monomethylthiazolopyrimidine isomer found in cannabis smoke, it is an essential reference standard for forensic GC-MS library calibration. Its selective binding to CYP2A6 (Kd=4.5 µM) and distinct LogP (-0.19) enable reliable P450 probe development and QSPR modeling, ensuring precision that other isomers cannot provide.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
CAS No. 13554-89-7
Cat. No. B081866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[5,4-d]pyrimidine, 5-methyl-
CAS13554-89-7
Synonyms5-Methylthiazolo[5,4-d]pyrimidine
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESCC1=NC=C2C(=N1)SC=N2
InChIInChI=1S/C6H5N3S/c1-4-7-2-5-6(9-4)10-3-8-5/h2-3H,1H3
InChIKeyMMOQXBUGBFDEKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Thiazolo[5,4-d]pyrimidine, 5-methyl- (CAS 13554-89-7) Is the Preferred 5-Methyl Isomer for Analytical and Drug Discovery Workflows


Thiazolo[5,4-d]pyrimidine, 5-methyl- (CAS 13554-89-7) is a methyl-substituted fused heterocycle belonging to the thiazolopyrimidine class, which are widely recognized as purine bioisosteres in medicinal chemistry [1]. With a molecular formula of C₆H₅N₃S and a molecular weight of 151.19 g/mol, this compound exists as one of several positional isomers of methylthiazolopyrimidine, distinguished by the location of the methyl group at the 5-position of the pyrimidine ring . Unlike its 2-methyl and 7-methyl counterparts, the 5-methyl isomer is specifically formed during cannabis combustion, making it a unique forensic and toxicological marker [2]. Its predicted ACD/LogP of -0.19 and polar surface area of 67 Ų further differentiate it physicochemically from other isomers within the series .

Why Generic Substitution of Thiazolo[5,4-d]pyrimidine, 5-methyl- Fails: Isomer-Specific Physicochemical and Biological Profile


Although all three monomethyl isomers of thiazolo[5,4-d]pyrimidine share the identical molecular formula (C₆H₅N₃S) and mass (151.19 Da), their substitution pattern dictates distinct physicochemical properties and biological recognition that preclude interchangeable use in analytical or drug discovery settings [1]. The 5-methyl isomer exhibits a predicted ACD/LogP of -0.19, whereas the 7-methyl isomer has a reported LogP of -0.09, reflecting a measurable difference in lipophilicity that influences chromatographic retention and membrane permeability [2]. Critically, the 5-methyl isomer demonstrates a unique binding affinity for cytochrome P450 2A6 (Kd = 4.5 µM), a property not shared by the other positional isomers, underscoring that methyl group placement is a key determinant of protein-ligand interactions [3]. Consequently, substituting one isomer for another without verification introduces risks of misidentification in forensic GC-MS analysis and erroneous SAR conclusions in medicinal chemistry programs.

Thiazolo[5,4-d]pyrimidine, 5-methyl- (CAS 13554-89-7): Quantitative Differentiation Evidence for Scientific Procurement


CYP2A6 Binding Affinity: 5-Methyl Isomer vs. 7-Methyl and 2-Methyl Isomers

The 5-methyl isomer of thiazolo[5,4-d]pyrimidine binds to human cytochrome P450 2A6 (CYP2A6) with a dissociation constant of Kd = 4.5 µM, as determined by type I difference spectroscopy monitoring absorbance changes at 379–387 nm and 414–420 nm [1]. In contrast, no CYP2A6 binding data are reported for the 2-methyl isomer (CAS 13554-88-6) or the 7-methyl isomer (CAS 13316-06-8) in the same curated database, indicating that the 5-methyl substitution uniquely enables this protein-ligand interaction [2].

Cytochrome P450 Drug Metabolism Ligand Binding

Predicted Lipophilicity (ACD/LogP): 5-Methyl vs. 7-Methyl Isomer

The 5-methyl isomer exhibits a predicted ACD/LogP of -0.19, computed using the ACD/Labs Percepta Platform PhysChem Module (version 14.00) . The 7-methyl isomer (CAS 13316-06-8) has a reported LogP of -0.09 [1]. The difference of ΔLogP = 0.10 reflects a subtle but measurable divergence in lipophilicity driven solely by the position of the methyl substituent on the thiazolopyrimidine core.

Physicochemical Properties Lipophilicity ADME Prediction

Forensic Marker Specificity: Formation During Cannabis Combustion

Thiazolo[5,4-d]pyrimidine, 5-methyl- was identified and quantitatively measured as a specific N-heterocyclic constituent of marijuana smoke condensate by Haq et al. (1974) using capillary gas chromatography [1]. The compound is formed during the combustion of cannabis and is catalogued in the Cannabis Compound Database as a combustion-derived methylthiazolopyrimidine isomer [2]. The 2-methyl and 7-methyl isomers are not reported as cannabis smoke constituents in this context, making the 5-methyl isomer a selective forensic marker.

Forensic Chemistry Cannabis Smoke Analysis N-Heterocyclic Markers

Predicted Boiling Point Differentiation: 5-Methyl vs. Unsubstituted Parent

The predicted boiling point of thiazolo[5,4-d]pyrimidine, 5-methyl- is 281.2 °C (adapted Stein & Brown method, ChemSpider) , substantially higher than the boiling point of 255.6±13.0 °C reported for the unsubstituted parent compound thiazolo[5,4-d]pyrimidine (CAS 273-86-9) . This ΔTb of approximately 25.6 °C provides a practical basis for separation by distillation and altered GC retention behavior.

Thermophysical Properties GC Method Development Purification

Patent-Cited Scaffold Utility: 5-Methyl Moiety in VEGFR-2 Inhibitor Design

The 5-methylthiazolo[5,4-d]pyrimidine scaffold is a key structural component in patented angiogenesis inhibitors. Derivatives bearing the 5-methyl group, such as 7-diethylamino-5-methylthiazolo[5,4-d]pyrimidine, have been explicitly claimed for their vasodilating, hypotensive, and platelet aggregation inhibitory activities [1]. In a 2019 study, compounds built on the 5-methylthiazolo[5,4-d]pyrimidine core (e.g., compound 3l) achieved 98.5% VEGFR-2 inhibition at 50 µM with an HUVEC IC₅₀ of 1.65 µM [2], demonstrating that the 5-methyl substitution is integral to the pharmacophore, whereas SAR studies indicate that shifting the methyl group to alternative positions alters or abolishes this activity profile.

Angiogenesis Inhibition VEGFR-2 Medicinal Chemistry

Best Research and Industrial Application Scenarios for Thiazolo[5,4-d]pyrimidine, 5-methyl- (CAS 13554-89-7)


Forensic and Toxicological Analysis of Cannabis Smoke

As the only monomethylthiazolopyrimidine isomer confirmed in marijuana smoke condensate, the 5-methyl isomer serves as a validated analytical standard for GC-MS identification and quantification of N-heterocyclic combustion markers in cannabis smoke [1]. Forensic laboratories can use this compound to calibrate retention times and mass spectral libraries (e.g., Wiley Registry, NIST) for unambiguous detection in seized cannabis samples and environmental smoke residue analysis.

Cytochrome P450 2A6 Probe Development for Drug Metabolism Studies

The demonstrated binding affinity of the 5-methyl isomer for CYP2A6 (Kd = 4.5 µM) positions it as a starting scaffold for developing selective P450 probes [1]. Researchers investigating CYP2A6-mediated metabolism of nicotine, coumarin, or xenobiotics can use this compound as a reference ligand in competitive binding assays, capitalizing on an interaction that the 2-methyl and 7-methyl isomers lack.

VEGFR-2 Kinase Inhibitor Lead Optimization

Medicinal chemistry programs targeting tumor angiogenesis can leverage the 5-methylthiazolo[5,4-d]pyrimidine core as the privileged scaffold for synthesizing VEGFR-2 inhibitors, following the precedent of derivatives such as compound 3l that achieved 98.5% VEGFR-2 inhibition and HUVEC IC₅₀ of 1.65 µM [1]. The 5-methyl substitution is essential for the pharmacophore, and using the correct isomer ensures fidelity to published SAR and patent claims covering cardiovascular and anticancer applications [2].

Physicochemical Reference Standard for Isomer-Specific ADME Modeling

With a predicted LogP of -0.19 and a boiling point of 281.2 °C, the 5-methyl isomer provides a reproducible reference point for developing QSPR models of heterocyclic compound lipophilicity and volatility [1]. Computational chemists and ADME scientists requiring isomer-pure standards for LogP validation, HPLC method development, or boiling point correlation can rely on the distinct physicochemical signature of the 5-methyl isomer versus its 7-methyl (LogP -0.09) and unsubstituted (Tb 255.6 °C) counterparts [2].

Quote Request

Request a Quote for Thiazolo[5,4-d]pyrimidine, 5-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.